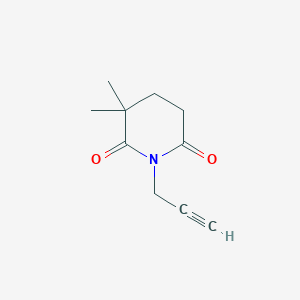![molecular formula C19H15N5O2 B14283938 2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid CAS No. 135069-04-4](/img/structure/B14283938.png)
2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid is a complex organic compound that features a triazene group linked to a benzoic acid moiety. This compound is notable for its unique structure, which includes both azo and triazene functionalities, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a phenyltriazene derivative under controlled conditions to form the azo-triazene intermediate.
Acidification: The intermediate is subsequently acidified to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its azo functionality.
Wirkmechanismus
The mechanism of action of 2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. The azo and triazene groups can also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1E)-3,3-Dimethyl-1-triazenyl]benzoic acid: Similar structure but with dimethyl groups instead of the phenyldiazenyl group.
Benzoic acid derivatives: Compounds with various substituents on the benzoic acid moiety.
Uniqueness
2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid is unique due to the presence of both azo and triazene functionalities, which confer distinct chemical reactivity and potential biological activity compared to other benzoic acid derivatives.
Eigenschaften
CAS-Nummer |
135069-04-4 |
|---|---|
Molekularformel |
C19H15N5O2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-[(4-phenyldiazenylanilino)diazenyl]benzoic acid |
InChI |
InChI=1S/C19H15N5O2/c25-19(26)17-8-4-5-9-18(17)23-24-22-16-12-10-15(11-13-16)21-20-14-6-2-1-3-7-14/h1-13H,(H,22,23)(H,25,26) |
InChI-Schlüssel |
VMOSKUORCNWNLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)



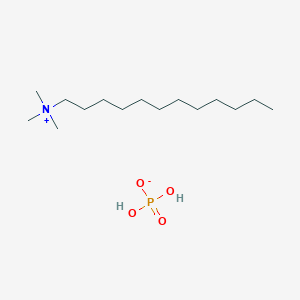
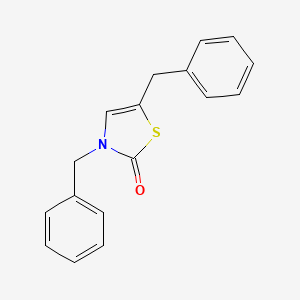
![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)


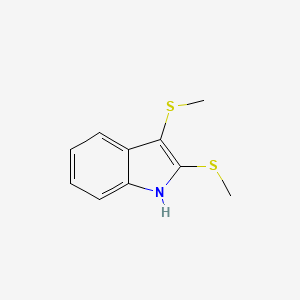
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
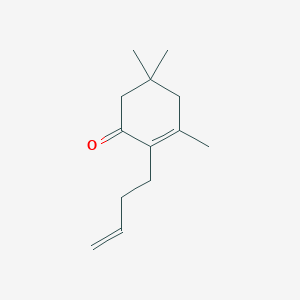
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
